chemical and physical properties of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid
chemical and physical properties of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid
An In-depth Technical Guide to 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid
Introduction: Situating a Versatile Heterocyclic Scaffold
The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, prized for its conformational properties and its role as a versatile scaffold. When functionalized with both a carboxylic acid and an N-substituted acetamide group, as in 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid, the resulting molecule presents a unique combination of acidic, basic, and hydrogen-bonding features. This guide provides a comprehensive overview of its chemical and physical properties, grounded in established analytical methodologies. The compound's structure suggests potential applications as a building block in medicinal chemistry, particularly for developing constrained peptides or small molecule inhibitors where precise spatial orientation of functional groups is critical.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative. Commercially available forms of this compound may exist as a hydrate.
Chemical Structure
The molecule incorporates a piperidine ring substituted at the 1-position (nitrogen) with an acetamide group and at the 3-position with a carboxylic acid. This arrangement of functional groups dictates its chemical behavior and physical properties.
Caption: 2D structure of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid.
Physicochemical Identifiers
A summary of key identifiers and computed properties provides a quantitative foundation for this molecule.
| Property | Value | Source |
| IUPAC Name | 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid | IUPAC Nomenclature[1] |
| Molecular Formula | C₈H₁₄N₂O₃ | |
| Molecular Weight | 186.21 g/mol | [2] |
| Form | Solid | |
| SMILES String | O=C(O)C1CCCN(CC(N)=O)C1 | |
| InChI Key | NYRFXZSQRTZBFT-UHFFFAOYSA-N (for hydrate) | |
| Topological Polar Surface Area | 83.6 Ų | [2] |
| Hydrogen Bond Donors | 3 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
Core Physicochemical Properties
The interplay of the molecule's functional groups governs its solubility, acidity, and lipophilicity, which are critical parameters in drug development and experimental design.
Solubility Profile
The presence of a carboxylic acid, an amide, and a tertiary amine suggests a complex solubility profile. The molecule is expected to be soluble in water due to its multiple polar, hydrogen-bonding functional groups.[3] Its solubility is highly pH-dependent.
-
In Acidic Media (pH < pKa of carboxyl): The piperidine nitrogen will be protonated, and the carboxylic acid will be neutral. The resulting cationic species should exhibit good aqueous solubility.
-
In Basic Media (pH > pKa of piperidine): The carboxylic acid will be deprotonated (carboxylate), and the piperidine nitrogen will be neutral. The resulting anionic species should also be water-soluble.
-
Near Isoelectric Point (pI): At a pH between its two pKa values, the molecule will exist primarily as a zwitterion, which may exhibit lower aqueous solubility.
-
Organic Solvents: Solubility in organic solvents is predicted based on the "like dissolves like" principle.[4][5] It is expected to have good solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents like DMSO, but poor solubility in nonpolar solvents such as hexane or toluene.[4]
Acidity and Basicity (pKa)
The molecule is amphoteric, containing both an acidic carboxylic acid group and a basic tertiary amine (the piperidine nitrogen).
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2-5, typical for amino acids.[6]
-
Piperidine Nitrogen (pKa₂): The pKa of the conjugate acid of the piperidine nitrogen is expected to be in the range of 8-11.
These values are critical for designing buffer systems, predicting the charge state of the molecule at physiological pH (approx. 7.4), and developing purification strategies such as ion-exchange chromatography.
Experimental Protocols for Characterization
To ensure scientific integrity, theoretical predictions must be validated by empirical data. The following sections detail standardized protocols for determining key physicochemical properties.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound, providing a gold-standard measurement for thermodynamic solubility.[4]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is essential for an accurate and reproducible solubility value. Agitation over an extended period (24-72 hours) is critical to overcome kinetic barriers to dissolution.[4]
Methodology:
-
Preparation: Add an excess amount of solid 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) and agitate for 24 to 72 hours.[4] This duration is necessary to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[4] This step is critical to prevent any undissolved microparticles from being included in the analysis.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for the shake-flask equilibrium solubility protocol.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and direct method for determining the pKa values of ionizable groups by measuring pH changes upon the addition of a titrant.[7]
Causality: This protocol relies on the Henderson-Hasselbalch equation. The pKa is the pH at which an ionizable group is half-protonated and half-deprotonated.[8] By titrating the fully protonated form of the molecule with a strong base and monitoring the pH, inflection points in the resulting titration curve reveal the equivalence points, and the midpoints between these points correspond to the pKa values.[7]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water.
-
Acidification: To determine both pKa values, first acidify the solution to a low pH (e.g., pH 1.5-2.0) with a strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and the piperidine nitrogen are fully protonated at the start of the titration.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette containing a standardized strong base (e.g., 0.1 M NaOH).
-
Titration Execution: Slowly add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points (steepest parts of the curve), which correspond to the deprotonation of the carboxylic acid and the piperidine conjugate acid, respectively.
-
The pH at the half-equivalence point (the volume of titrant exactly halfway to the first equivalence point) is equal to pKa₁.
-
The pH at the midpoint between the first and second equivalence points is equal to pKa₂.
-
-
Reporting: Report the determined pKa values at the specified temperature and ionic strength.
Potential Applications in Research and Development
Piperidine carboxylic acid derivatives are valuable building blocks in medicinal chemistry.[9][10] The specific structure of 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid makes it a constrained analog of glutamine or asparagine, with the piperidine ring locking the backbone conformation. This property is highly desirable in the design of:
-
Peptidomimetics: To create more stable and potent analogs of bioactive peptides.
-
Enzyme Inhibitors: The defined spatial arrangement of the carboxylate and amide groups can be used to target the active sites of enzymes.
-
Receptor Ligands: The rigid scaffold can help optimize interactions with protein binding pockets.[11]
The synthesis and characterization of novel compounds based on this scaffold are active areas of research, with potential applications in areas such as neuroleptic agents and adhesion molecule inhibitors.[9][12]
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